Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure. This compound belongs to the class of benzothiophenes, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. One common method includes the following steps:
Formation of the benzothiophene core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.
Introduction of the acetamido group: This step involves the reaction of the benzothiophene core with an appropriate acetamide derivative.
Attachment of the propylphenoxy group: This is typically done through an etherification reaction using 4-propylphenol and a suitable leaving group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-tert-butyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- N-(2-ethyl-6-methylphenyl)-2-(4-propylphenoxy)acetamide
Uniqueness
Ethyl 6-methyl-2-[2-(4-propylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C23H29NO4S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
ethyl 6-methyl-2-[[2-(4-propylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H29NO4S/c1-4-6-16-8-10-17(11-9-16)28-14-20(25)24-22-21(23(26)27-5-2)18-12-7-15(3)13-19(18)29-22/h8-11,15H,4-7,12-14H2,1-3H3,(H,24,25) |
InChI Key |
HHNSMKYVCUCEHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)OCC |
Origin of Product |
United States |
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